molecular formula C22H23ClN4O2S2 B2923586 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216799-58-4

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2923586
CAS No.: 1216799-58-4
M. Wt: 475.02
InChI Key: AEARLZYSVYTBRX-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound characterized by dual benzothiazole moieties, a 4-methyl substituent on one benzothiazole ring, and a morpholinoethyl chain linked via an amide bond. Its molecular formula is C₂₂H₂₃ClN₄O₂S, with a molecular weight of 443.0 .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2.ClH/c1-15-5-4-8-18-19(15)24-22(30-18)26(10-9-25-11-13-28-14-12-25)21(27)20-23-16-6-2-3-7-17(16)29-20;/h2-8H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARLZYSVYTBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its potential applications in pharmacology.

Antimicrobial and Antiviral Activity

Research into the biological activity of compounds with similar structures has shown varying degrees of antimicrobial and antiviral properties. A study on benzothiazole derivatives indicated that while some exhibited cytotoxicity against human lymphocytes, they did not demonstrate significant antiviral or antimicrobial activity against common pathogens such as HIV, hepatitis viruses, or various bacterial strains .

Anticancer Potential

The anticancer potential of benzo[d]thiazole derivatives has been a focal point in recent studies. For instance, certain derivatives have shown promising results in inhibiting the growth of leukemia cell lines and solid tumors . The mechanism often involves the induction of apoptosis in cancer cells, which may be attributed to their ability to interact with specific cellular pathways.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that compounds similar to this compound can exhibit significant cytotoxic effects on cancer cell lines. For example, a study reported a CC50_{50} value ranging from 4 to 9 µM for certain derivatives against human CD4(+) lymphocytes . This highlights the need for further investigation into the therapeutic index and safety profile of such compounds.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This step includes cyclization reactions involving 2-aminothiophenol and appropriate acyl chlorides.
  • Alkylation : The introduction of the morpholinoethyl group is achieved through nucleophilic substitution reactions.
  • Hydrochloride Formation : The final product is often converted to its hydrochloride salt form for stability and solubility enhancement.

Table: Comparison of Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide1327586-35-5Contains methyl and morpholine groupsPotential anticancer activity
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide1216812-58-6Chlorine substitutionInvestigated for antimicrobial properties
N-(4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide1215716-79-2Cyano group presentStudied for various pharmacological effects

Case Studies

A notable case study involved testing a series of benzothiazole derivatives against various cancer cell lines. The results indicated that certain modifications to the benzo[d]thiazole core could enhance antiproliferative activity significantly. For example, one derivative demonstrated effective inhibition against multiple solid tumor-derived cell lines while maintaining lower cytotoxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound (1215716-79-2) C₂₂H₂₃ClN₄O₂S 443.0 Dual benzothiazoles, 4-methyl group, morpholinoethyl chain
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride (1216675-00-1) C₁₉H₂₃ClN₄O₃S 422.9 6-methoxybenzothiazole, piperazine-ethyl chain, furan carboxamide
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride (1321969-41-8) C₂₉H₃₅ClN₄O₄S₂ 603.2 4-ethoxybenzothiazole, diethylaminoethyl chain, sulfamoylbenzamide
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride (1215824-61-5) C₁₉H₂₁Cl₂N₃O₂S₂ 458.4 7-chloro-4-methylbenzothiazole, morpholinoethyl chain, thiophene carboxamide
Key Observations:

Substituent Effects on Solubility: The morpholinoethyl group in the target compound and the analog in improves water solubility compared to the piperazine-ethyl () or diethylaminoethyl () chains, which may exhibit variable solubility depending on pH . Bulky substituents like the sulfamoylbenzamide in reduce solubility but enhance target specificity due to steric effects .

Methoxy () and ethoxy () groups alter π-π stacking interactions with aromatic residues in biological targets .

Anticancer Activity and Kinase Inhibition
  • The dual benzothiazole system may mimic ATP-binding motifs in kinases .
  • Analog : The thiophene carboxamide and chloro substituent could enhance cytotoxicity, as seen in thiophene-containing anticancer agents .
  • Analog : The sulfamoyl group is associated with tyrosine kinase inhibition, similar to sunitinib derivatives .

Spectral Characterization and Quality Control

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, similar to triazole-thiones in .
  • NMR/MS Data: The morpholinoethyl chain’s protons resonate at δ 2.5–3.5 ppm (¹H-NMR), while the benzothiazole protons appear downfield (δ 7.0–8.5 ppm), consistent with analogs in .

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